molecular formula C21H24N2O4 B4967322 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(furan-2-ylmethyl)benzamide

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(furan-2-ylmethyl)benzamide

Cat. No.: B4967322
M. Wt: 368.4 g/mol
InChI Key: KTKIFQQLPNPKGS-UHFFFAOYSA-N
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Description

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound that features a piperidine ring, a cyclopropane moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(furan-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropane Moiety: The cyclopropane group is introduced via cyclopropanation reactions, often using reagents like diazomethane.

    Attachment of the Furan Ring: The furan ring is incorporated through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the piperidine derivative with the furan derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(furan-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to certain receptors or enzymes, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
  • 4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(pyrimidin-4-ylmethyl)benzamide
  • 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxybutyl)benzamide

Uniqueness

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(furan-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c24-20(22-14-19-2-1-13-26-19)15-5-7-17(8-6-15)27-18-9-11-23(12-10-18)21(25)16-3-4-16/h1-2,5-8,13,16,18H,3-4,9-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKIFQQLPNPKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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